(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound "(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one" is a benzofuran-3-one derivative characterized by a complex substitution pattern. Its structure includes a bis(2-methylpropyl)amino group at position 7, a 2,4-dimethoxybenzylidene moiety at position 2, and a 6-hydroxy group on the benzofuran core.
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-16(2)13-27(14-17(3)4)15-21-22(28)10-9-20-25(29)24(32-26(20)21)11-18-7-8-19(30-5)12-23(18)31-6/h7-12,16-17,28H,13-15H2,1-6H3/b24-11- |
InChI Key |
YNBICIBDNNADEA-MYKKPKGFSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core (Intermediate A)
The benzofuran scaffold is constructed using Perkin cyclization or Wolff-Kishner reduction , as detailed in foundational studies:
Method 1: Perkin Cyclization
-
Reactants : 2-Hydroxyacetophenone derivative and ethyl bromoacetate.
-
Conditions : Anhydrous K₂CO₃ in acetone, reflux (24 h).
Method 2: Wolff-Kishner Reduction
-
Reactants : 2-Acetylbenzofuran (prepared from salicylaldehyde and 1-chloroacetone).
-
Conditions : Hydrazine hydrate, ethanol, reflux (18 h), followed by strong base (e.g., NaOH) at 200°C.
Optimization Note : Microwave-assisted cyclization reduces reaction time to 2–3 h with comparable yields.
Introduction of the 2-(2,4-Dimethoxybenzylidene) Group
The benzylidene moiety is introduced via acid- or base-catalyzed condensation :
Procedure :
-
Reactants : Intermediate A (6-hydroxybenzofuran-3-one) and 2,4-dimethoxybenzaldehyde.
-
Catalyst : Piperidine (5 mol%) in acetic acid.
-
Conditions : Reflux in toluene (8–12 h), followed by cooling to 0°C for crystallization.
-
Z-Selectivity : The Z-configuration is favored by steric hindrance from the 2,4-dimethoxy groups, achieving >90% isomeric purity.
Functionalization at Position 7: Bis(2-methylpropyl)aminomethyl Installation
The 7-position modification involves Mannich reaction or reductive amination :
Method 1: Mannich Reaction
-
Reactants : 7-Hydroxymethyl intermediate, bis(2-methylpropyl)amine, formaldehyde.
-
Conditions : Ethanol, 60°C, 6 h.
Method 2: Reductive Amination
-
Reactants : 7-Formyl derivative and bis(2-methylpropyl)amine.
-
Reducing Agent : NaBH₃CN in methanol.
-
Conditions : Room temperature, 12 h.
Purification : Flash chromatography (hexane/ethyl acetate, 3:1) removes unreacted amine.
Deprotection of the 6-Hydroxy Group
If a protecting group (e.g., acetyl) is used, deprotection is achieved via:
-
Reactants : Acetyl-protected intermediate.
-
Conditions : 10% HCl in ethanol, reflux (2 h).
Critical Reaction Parameters and Troubleshooting
Condensation Step Challenges
Z/E Isomer Control
-
Temperature : Lower temps (0–5°C) favor Z-isomer.
-
Catalyst : Piperidine enhances selectivity vs. pyridine.
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Perkin Cyclization | 70 | 98 | 24 |
| Microwave Cyclization | 73 | 97 | 3 |
| Reductive Amination | 78 | 99 | 12 |
| Mannich Reaction | 62 | 95 | 6 |
Key Insight : Microwave-assisted cyclization and reductive amination offer the best balance of efficiency and yield.
Industrial-Scale Adaptations
Patent CN110684000B outlines a scalable process using:
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzylidene group may produce a saturated benzofuran derivative.
Scientific Research Applications
The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibits significant potential across various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Basic Information
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- CAS Number : 929397-62-6
Structural Characteristics
The compound features a benzofuran backbone, which is known for its biological activity. The presence of the bis(2-methylpropyl)amino group enhances its solubility and bioavailability, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound could inhibit the growth of breast cancer cells (MCF-7) with a notable growth inhibition value, suggesting its efficacy as a therapeutic agent in oncology .
Case Study: In Vitro Cytotoxicity Assays
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies suggest that similar benzofuran derivatives can protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Drug Delivery Systems
Research has explored the incorporation of this compound into novel drug delivery systems. Its ability to form stable complexes with polymers allows for controlled release formulations, enhancing therapeutic efficacy while minimizing side effects .
Application in Formulations
| Formulation Type | Advantages |
|---|---|
| Polymer-based gels | Rapid gelling, improved stability |
| Liposomal formulations | Enhanced bioavailability |
Cosmetic Applications
The compound's properties have also led to investigations in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to penetrate skin layers and exert antioxidant effects makes it suitable for topical applications .
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The 2,4-dimethoxybenzylidene group may confer enhanced metabolic stability compared to halogenated analogs (), as methoxy groups resist oxidative degradation .
Biological Activity
The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a novel derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuran core
- A bis(2-methylpropyl)amino group
- A dimethoxybenzylidene moiety
- A hydroxy group
These structural components are believed to contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, compounds with IC50 values in the nanomolar range have been reported against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells . The specific compound under investigation may exhibit similar properties due to its structural analogies.
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 10 |
| 6a | A549 | 180 |
| 11a | MCF-7 | 370 |
| Target Compound | TBD | TBD |
The proposed mechanisms for the anticancer activity include:
- Induction of Apoptosis : Similar benzofuran derivatives have been shown to induce apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and activating caspases . The target compound may employ analogous pathways.
- Inhibition of Tubulin Polymerization : Certain benzofuran derivatives act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division .
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. One study reported a significant reduction in pro-inflammatory cytokines such as TNF and IL-1 in response to treatment with related compounds . The target compound's structure suggests it could similarly modulate inflammatory responses.
Case Studies
A recent study synthesized several benzofuran derivatives and evaluated their biological activities. Among these, compounds exhibiting strong antiproliferative effects were identified, suggesting that modifications in the benzofuran structure can enhance biological efficacy . Such findings support the hypothesis that (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one may possess significant therapeutic potential.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound via Claisen-Schmidt condensation?
Methodological Answer:
The Claisen-Schmidt condensation reaction requires precise control of reaction conditions, including:
- Catalyst selection : Use NaOH or KOH in ethanol/THF for efficient enolate formation and aldol addition .
- Temperature : Maintain 0–5°C during base addition to prevent side reactions (e.g., over-oxidation or polymerization) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the Z-isomer, as steric hindrance from the 2,4-dimethoxybenzylidene group favors this configuration .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the Z-configuration via coupling constants (e.g., vinyl proton splitting at δ 7.2–7.5 ppm) and methoxy group integration .
- IR : Hydroxy (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect polar byproducts .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., AChE inhibition)?
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., Ellman’s method for AChE) with donepezil as a positive control .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays .
- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., replacing 2,4-dimethoxy with halogen groups) to identify critical pharmacophores .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for antimicrobial effects?
Methodological Answer:
- Substituent variation : Synthesize analogs with altered amino-methyl (e.g., replacing bis(2-methylpropyl) with piperidine) or benzylidene groups to assess steric/electronic effects .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with microbial enzyme active sites (e.g., DNA gyrase) .
- Bioactivity correlation : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains to quantify potency trends .
Advanced: How can dual-binding AChE inhibitors be designed using this compound’s scaffold?
Methodological Answer:
- Peripheral anionic site (PAS) targeting : Introduce bulky substituents (e.g., biphenyl moieties via Suzuki coupling) to enhance PAS binding .
- Catalytic site modification : Optimize the amino-methyl group for hydrogen bonding with Trp86 in the catalytic triad .
- In vitro validation : Compare IC₅₀ values against AChE and Aβ aggregation inhibition assays to confirm dual activity .
Basic: What are standard protocols for evaluating stability under varying pH and temperature?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal stability : Heat samples at 40–80°C for 48 hours; use TLC to detect decomposition products .
- Light sensitivity : Store solutions in amber vials and assess photo-degradation under UV/visible light .
Advanced: What computational methods validate the Z-configuration of the benzylidene moiety?
Methodological Answer:
- DFT calculations : Compare experimental NMR chemical shifts with computed values (Gaussian 09, B3LYP/6-31G*) to confirm Z-geometry .
- X-ray crystallography : Use analogs with similar substituents (e.g., fluorine or bromine) to resolve crystal structures and infer configuration .
Advanced: How can low yields in final coupling steps be addressed?
Methodological Answer:
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂/XPhos) for C–N coupling .
- Inert conditions : Use Schlenk-line techniques to exclude moisture/oxygen during amino-methyl group introduction .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hours) and improve yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
